molecular formula C18H13FN4O2S B15097873 1-(3-fluorophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione

1-(3-fluorophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B15097873
M. Wt: 368.4 g/mol
InChI Key: YBAFQMAJTMKHQV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolidine-2,5-dione family, characterized by a five-membered lactam ring with two ketone groups. Its structure includes:

  • A 3-fluorophenyl group at position 1, introducing electron-withdrawing properties that may enhance metabolic stability and receptor binding.

The synthesis likely involves S-alkylation of a triazole-thiol intermediate (as seen in ) and subsequent functionalization of the pyrrolidine-2,5-dione core.

Properties

Molecular Formula

C18H13FN4O2S

Molecular Weight

368.4 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C18H13FN4O2S/c19-12-7-4-8-13(9-12)23-15(24)10-14(17(23)25)26-18-20-16(21-22-18)11-5-2-1-3-6-11/h1-9,14H,10H2,(H,20,21,22)

InChI Key

YBAFQMAJTMKHQV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)F)SC3=NNC(=N3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound 1-(3-fluorophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione is a novel triazole derivative that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C15H14F N3 O2 S
  • Molecular Weight : 301.35 g/mol

Research indicates that this compound exhibits multiple biological activities, primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. The triazole moiety is particularly noted for its ability to interact with various biological targets.

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies:

  • Cell Line Studies : In vitro studies on human cancer cell lines such as U251 (glioblastoma) and WM793 (melanoma) showed that the compound exhibits cytotoxic effects with an IC50 value ranging from 10 to 30 µM. The presence of the phenyl and triazole groups is believed to enhance its activity against these cell lines .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. In a study assessing its effectiveness against various Gram-positive and Gram-negative bacteria:

Bacteria Type Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticonvulsant Activity

Preliminary research indicates potential anticonvulsant effects. Compounds with similar structural motifs have been reported to exhibit significant protection against seizures in animal models, suggesting that this compound may also possess such properties .

Case Studies

Several case studies have highlighted the biological efficacy of triazole derivatives similar to the target compound:

  • Study on Anticancer Efficacy : A recent study showed that a related triazole derivative inhibited tumor growth in a xenograft model of breast cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of triazole compounds against resistant bacterial strains, demonstrating effectiveness comparable to existing antibiotics .

Comparison with Similar Compounds

Key Structural Insights

  • Triazole vs.
  • Fluorophenyl vs. Acetylphenyl : The 3-fluorophenyl group likely reduces metabolic degradation compared to acetylphenyl derivatives, as seen in GABA-T inhibitors.
  • Linker Flexibility : Piperidinyl or ethyl linkers (e.g., in compounds 4h and 4i) improve solubility but may reduce membrane permeability compared to the rigid triazole-sulfanyl group.

Enzyme Inhibition Potential

  • The triazole-sulfanyl moiety is structurally analogous to inhibitors of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2) . For example, (3S)-3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione binds TDO2 with an R-free value of 0.243 in crystallographic studies.
  • Fluorophenyl derivatives exhibit enhanced GABA transaminase inhibition (IC50 ~100 µM), suggesting the target compound may share similar mechanisms.

Q & A

Q. What are the key synthetic pathways for this compound, and what challenges arise in achieving high yields?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the triazolylsulfanyl group.
  • Cyclization to form the pyrrolidine-2,5-dione core. Challenges include steric hindrance from the 3-fluorophenyl group and competing side reactions during sulfanyl group incorporation. To optimize yields, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical factors affecting selectivity . Computational reaction path searches (e.g., quantum chemical calculations) reduce trial-and-error experimentation by predicting feasible intermediates and transition states .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • NMR (¹H/¹³C/¹⁹F) : Resolves electronic environments of fluorophenyl and triazolyl groups. ¹⁹F NMR is critical for tracking fluorine substituent interactions .
  • X-ray diffraction (XRD) : Determines crystal packing and confirms stereochemistry, especially the spatial arrangement of the sulfanyl-linked triazole moiety .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects impurities.

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for this compound?

Integrate quantum mechanics/molecular mechanics (QM/MM) simulations to map energy barriers for key steps (e.g., cyclization). Tools like density functional theory (DFT) predict regioselectivity during triazole sulfanylation. Pair computational predictions with high-throughput screening to validate optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Cu). Feedback loops between simulations and experiments refine reaction pathways, as demonstrated in ICReDD’s workflow .

Q. What methodologies resolve contradictions in biological activity data across assay conditions?

Contradictions often stem from variations in cell permeability, solvent effects (DMSO vs. aqueous buffers), or target binding kinetics. Use:

  • Multivariate statistical analysis (e.g., principal component analysis) to isolate assay-specific variables.
  • Orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) to cross-validate results.
  • DoE to design experiments that decouple confounding factors, such as pH or temperature gradients .

Q. How can SAR studies systematically evaluate the roles of the 3-fluorophenyl and triazolylsulfanyl groups?

  • Stepwise substituent modification : Synthesize analogs with halogen (Cl/Br) or electron-donating (OCH₃) groups replacing fluorine.
  • Free-Wilson analysis : Quantitatively correlate substituent contributions to bioactivity.
  • Molecular docking : Compare binding poses of analogs with target proteins (e.g., kinases or GPCRs) to identify critical interactions. For instance, the triazolylsulfanyl group may act as a hydrogen bond acceptor, while the 3-fluorophenyl enhances lipophilicity .

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